3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group, a pyridin-2-ylmethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid: Another positional isomer with the pyridine ring attached at the 4-position.
1-(Pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group on the pyrazole ring.
Uniqueness
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
5-methyl-2-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPPXKAEOJEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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